molecular formula C16H16ClNO4 B2414693 [5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone CAS No. 878717-22-7

[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone

Cat. No. B2414693
CAS RN: 878717-22-7
M. Wt: 321.76
InChI Key: FBYGGHVSVHPAAI-UHFFFAOYSA-N
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Description

[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CMF, and it belongs to the class of furan derivatives. CMF has been found to exhibit a range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CMF is not fully understood. However, it has been proposed that CMF exerts its biological effects through the inhibition of key enzymes and signaling pathways. For example, CMF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CMF has also been found to inhibit the NF-κB pathway, a signaling pathway that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects
CMF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and modulate the activity of immune cells. CMF has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMF is its broad spectrum of biological activities. This makes it a versatile compound that can be used in a range of experimental settings. Additionally, the synthesis of CMF is relatively straightforward, which makes it accessible to researchers. However, one limitation of CMF is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CMF. One area of interest is the development of CMF-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of CMF, which could lead to the discovery of new therapeutic targets. Additionally, the optimization of the synthesis method for CMF could lead to the development of more efficient and cost-effective production methods. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CMF could provide important insights into its therapeutic potential.

Synthesis Methods

The synthesis of CMF involves the reaction of 2-chloromethylphenol with furfural in the presence of a catalyst. The resulting intermediate is then reacted with morpholine and formaldehyde to yield CMF. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

CMF has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. CMF has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CMF has been studied for its ability to modulate the immune system and its potential as an anti-inflammatory agent.

properties

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYGGHVSVHPAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328469
Record name [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878717-22-7
Record name [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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